3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Overview
Description
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (3M4-2N4-TFMPBA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a nitro-aromatic compound and is a derivative of benzaldehyde. 3M4-2N4-TFMPBA is an important chemical reagent due to its versatility and its ability to form a variety of derivatives. It has been used in a variety of applications, including synthesis, drug discovery, and materials science.
Scientific Research Applications
- Application : Researchers employ it to label proteins and peptides for mass spectrometry-based proteomic analyses. Its unique properties facilitate protein identification and quantification, aiding in the discovery of biomarkers and protein interactions .
- Application : Researchers have used 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde as an intermediate in developing new NNRTIs. These inhibitors disrupt the reverse transcription process in the virus, preventing its replication .
Proteomics Research
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
properties
IUPAC Name |
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)19(21)22/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAFDLLORPBBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357886 | |
Record name | 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
CAS RN |
5509-72-8 | |
Record name | 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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